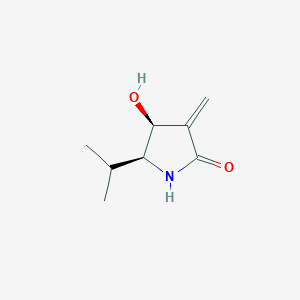
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one is a chiral compound with a unique structure that includes a hydroxyl group, a methylidene group, and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolidinone ring. The hydroxyl and methylidene groups can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyrrolidinone derivative.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one: A stereoisomer with different spatial arrangement of atoms.
4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one: A compound lacking specific stereochemistry.
4-Hydroxy-3-methyl-5-(propan-2-yl)pyrrolidin-2-one: A compound with a methyl group instead of a methylidene group.
Uniqueness
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both hydroxyl and methylidene groups also contributes to its distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
916823-75-1 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-3-methylidene-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-4(2)6-7(10)5(3)8(11)9-6/h4,6-7,10H,3H2,1-2H3,(H,9,11)/t6-,7-/m0/s1 |
InChI Key |
VQTWFVBKLAZKJZ-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](C(=C)C(=O)N1)O |
Canonical SMILES |
CC(C)C1C(C(=C)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



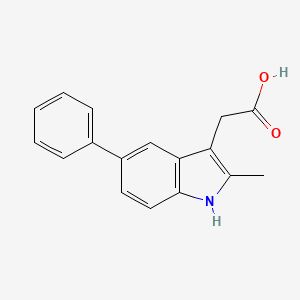
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
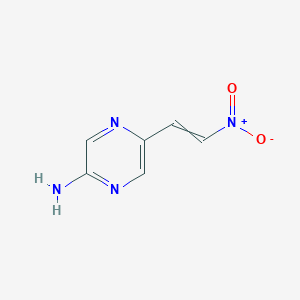
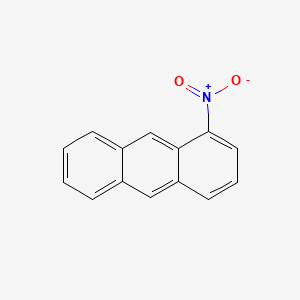
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
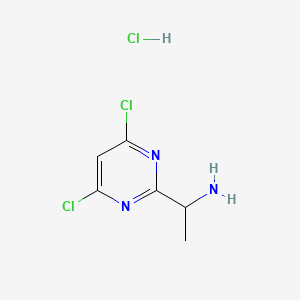
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
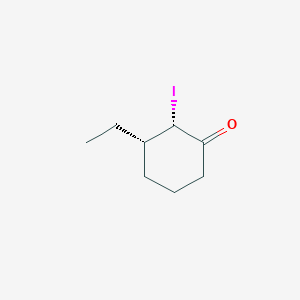
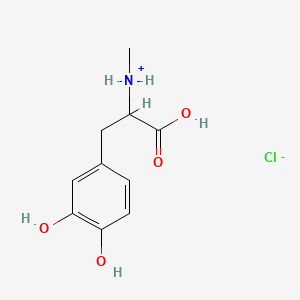
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

